21-Methoxy Triamcinolone Acetonide

Description

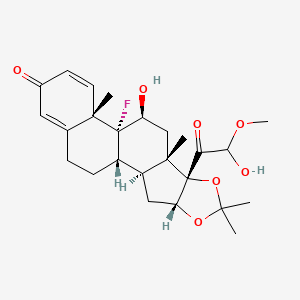

Structure

3D Structure

Properties

Molecular Formula |

C25H33FO7 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1 |

InChI Key |

PWLCESSADNLVMG-VKADFKIWSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |

Origin of Product |

United States |

Foundational & Exploratory

21-Methoxy Triamcinolone Acetonide chemical structure and properties

An In-Depth Technical Guide to 21-Methoxy Triamcinolone Acetonide: Structure, Properties, and Analytical Considerations

Abstract

21-Methoxy Triamcinolone Acetonide is a critical chemical entity closely related to the potent synthetic corticosteroid, Triamcinolone Acetonide. While the parent compound is widely utilized for its anti-inflammatory and immunosuppressive properties, the 21-methoxy derivative serves a crucial role primarily as a characterized impurity and pharmaceutical reference standard.[1][2] Its identification, synthesis, and quantification are paramount for ensuring the quality, safety, and efficacy of Triamcinolone Acetonide drug products. This guide provides a comprehensive technical overview of 21-Methoxy Triamcinolone Acetonide, detailing its chemical structure, physicochemical properties, and the analytical methodologies essential for its control in a research and drug development setting.

Introduction: The Corticosteroid Landscape and Triamcinolone Acetonide

Glucocorticoids are a class of steroid hormones that are indispensable in medicine for their potent anti-inflammatory and immunosuppressive effects.[3] Their mechanism of action is primarily mediated through binding to the cytosolic glucocorticoid receptor.[3] This complex then translocates to the nucleus, where it alters the expression of target genes, leading to the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]

Triamcinolone Acetonide, a synthetic derivative of triamcinolone, is a highly effective corticosteroid developed to maximize therapeutic benefit while minimizing certain side effects.[3][5] It is utilized in a variety of formulations to treat a wide range of conditions, including dermatological disorders like eczema and psoriasis, inflammatory joint conditions, and ocular diseases such as macular edema.[5][6][7] Given its potency and widespread use, stringent control over its manufacturing process is required by regulatory bodies to limit the presence of impurities, which can affect the product's stability and safety profile. 21-Methoxy Triamcinolone Acetonide is one such related substance that must be monitored.[1]

Physicochemical Profile of 21-Methoxy Triamcinolone Acetonide

A thorough understanding of the molecule's fundamental properties is the starting point for any analytical or developmental work.

Chemical Structure and Identification

21-Methoxy Triamcinolone Acetonide is structurally characterized by the core pregnane skeleton of triamcinolone, featuring a fluoro group at the 9α position and an acetonide group protecting the 16α and 17α hydroxyls. The defining feature is the methoxy group (-OCH₃) at the C21 position, replacing the typical hydroxyl group of the parent molecule.

Caption: Chemical structure and key identifiers of 21-Methoxy Triamcinolone Acetonide.

Physicochemical Properties

The introduction of the C21 methoxy group subtly alters the physicochemical properties compared to the parent compound, which can influence its solubility, stability, and chromatographic behavior.

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [8] |

| XLogP3 | 2.5 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Storage Conditions | 2-8°C, Hygroscopic, Store under inert atmosphere | [8] |

Synthesis and Role in Pharmaceutical Quality Control

Synthetic Considerations

Direct synthesis pathways for 21-Methoxy Triamcinolone Acetonide are not extensively published, as it is often an unintended byproduct. However, its formation can be logically inferred from the synthesis of Triamcinolone Acetonide. The synthesis of the parent drug is a multi-step process, often starting from prednisolone or other steroid precursors.[10] Key steps typically involve oxidation, fluorination, and the introduction of the acetonide protecting group.[10][11]

The 21-methoxy derivative likely arises from reactions involving the C21-hydroxyl group. For instance, if methanol is used as a solvent or reagent under certain pH or catalytic conditions during synthesis or purification, methylation of the C21-hydroxyl could occur, leading to the formation of this impurity.

Caption: Generalized synthetic workflow illustrating the potential formation of the 21-methoxy impurity.

A Critical Role as a Pharmaceutical Reference Standard

The primary application of 21-Methoxy Triamcinolone Acetonide is as a qualified reference standard for analytical testing.[1] In pharmaceutical manufacturing, particularly for generic drug (ANDA) submissions, it is mandatory to identify and control all impurities above a certain threshold. The availability of a pure, well-characterized standard of 21-Methoxy Triamcinolone Acetonide allows analytical laboratories to:

-

Develop and validate analytical methods capable of separating the impurity from the active pharmaceutical ingredient (API).

-

Accurately quantify the level of this specific impurity in batches of Triamcinolone Acetonide.

-

Ensure batch-to-batch consistency and meet the stringent purity requirements set by pharmacopoeias and regulatory agencies.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the quality control of Triamcinolone Acetonide and its related substances. The methods developed for the parent drug are directly applicable to the detection of the 21-methoxy derivative.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the most common and reliable technique for analyzing Triamcinolone Acetonide and its impurities.[12] The slightly increased lipophilicity from the C21-methoxy group typically results in a longer retention time on a C18 column compared to the parent API, enabling effective separation.

This protocol is adapted from methodologies reported for analyzing triamcinolone in biological matrices, demonstrating a robust system for separation.[13]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Stationary Phase: Thermo C18 column (or equivalent), typically 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of 0.5% Triethylamine (TEA) adjusted to pH 3.48 and Acetonitrile in a 50:50 v/v ratio.[13] The acidic pH ensures that any ionizable groups are protonated for consistent retention, while TEA acts as a tailing inhibitor.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 240 nm.[14]

-

Sample Preparation (from Drug Product): a. Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., methanol/water mixture). b. Dilute to a final concentration within the linear range of the method. c. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: The concentration of 21-Methoxy Triamcinolone Acetonide is determined by comparing its peak area to that of a known concentration of the certified reference standard.

Caption: Standard analytical workflow for impurity profiling using RP-HPLC.

Other Analytical Techniques

While HPLC is the gold standard, other techniques have been reported for the analysis of corticosteroids:

-

High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique used for separation, often with densitometric scanning for quantification.[14]

-

Stripping Voltammetry: An electrochemical method that has been developed for the sensitive determination of Triamcinolone Acetonide and can be adapted for related compounds.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive structural confirmation and is invaluable for impurity identification during method development and forced degradation studies.[15]

Conclusion

21-Methoxy Triamcinolone Acetonide, while not a therapeutic agent itself, is a molecule of significant importance to the pharmaceutical industry. Its role as a characterized impurity and reference standard is fundamental to the development, manufacturing, and quality control of Triamcinolone Acetonide products. A comprehensive understanding of its chemical properties, potential synthetic origins, and the analytical techniques required for its control is essential for researchers, scientists, and drug development professionals dedicated to ensuring the safety and efficacy of corticosteroid therapies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139025726, 21-Methoxy Triamcinolone Acetonide. Available at: [Link]

-

Cleanchem (n.d.). 21-Methoxy Triamcinolone Acetonide | CAS No: 161740-70-1. Available at: [Link]

-

Veeprho (n.d.). Triamcinolone Acetonide 21-methoxy | CAS 161740-70-1. Available at: [Link]

-

Zhang J, et al. (2018). A Novel Synthetic Process of Triamcinolone Acetonide. Chinese Journal of Pharmaceuticals, 49(06): 737. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6436, Triamcinolone acetonide. Available at: [Link]

-

Hodgens A, Sharman T. (2024). Triamcinolone. In: StatPearls. StatPearls Publishing. Available at: [Link]

-

Muralidharan S, et al. (2014). Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. Journal of Pharmaceutical Sciences and Research, 6(1), 9-11. Available at: [Link]

-

Drugs.com (2024). Triamcinolone Acetonide (Topical) Monograph for Professionals. Available at: [Link]

-

U.S. Food & Drug Administration (n.d.). AllerNaze (triamcinolone acetonide) nasal spray Label. Available at: [Link]

-

Wikipedia (2024). Triamcinolone acetonide. Available at: [Link]

-

Singh, A. (2023). Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Asian Journal of Pharmaceutical Analysis, 13(4), 263-268. Available at: [Link]

-

Reddy, P. R., & Sreedhar, N. Y. (2012). Determination of Triamcinolone Acetonide Steroid on Glassy Carbon Electrode by Stripping Voltammetric Methods. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 562-566. Available at: [Link]

-

ResearchGate (2023). Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Available at: [Link]

-

Tanzania Medicines and Medical Devices Authority (2021). SUMMARY OF PRODUCT CHARACTERISTICS - Dermicolon 0.1 %. Available at: [Link]

- Google Patents (1975). DE2337333A1 - Triamcinolone acetonide 21-valerate - as antiinflammatory agent for topical use.

- Google Patents (2013). CN102863505A - Process for synthesizing triamcinolone acetonide acetate.

-

van Leusen, D., & van Leusen, A. M. (1994). Synthesis of Triamcinolone Acetonide from 9-Hydroxy-3-methoxy-17-(2-methoxy-3-oxazolin-4-yl)androsta-3,5,16-triene. The Journal of Organic Chemistry, 59(24), 7534–7538. Available at: [Link]

-

Rupa Health (2024). Triamcinolone Acetonide Cream: Uses, Benefits, and Safety. Available at: [Link]

-

Mayo Clinic (2026). Triamcinolone (Topical Application Route). Available at: [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 21-Methoxy Triamcinolone Acetonide | LGC Standards [lgcstandards.com]

- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 6. Triamcinolone Acetonide Cream: Uses, Benefits, and Safety [rupahealth.com]

- 7. Triamcinolone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

- 11. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. turkjps.org [turkjps.org]

- 14. researchgate.net [researchgate.net]

- 15. electrochemsci.org [electrochemsci.org]

Comprehensive Physicochemical and Analytical Profiling of CAS 161740-70-1 (21-Methoxy Triamcinolone Acetonide)

Executive Summary

In the rigorous landscape of pharmaceutical development and Quality Control (QC), the identification and quantification of Active Pharmaceutical Ingredient (API) degradation products are non-negotiable for Abbreviated New Drug Applications (ANDA)[1]. CAS 161740-70-1 , chemically designated as 21-Methoxy Triamcinolone Acetonide, is a critical impurity associated with the synthetic corticosteroid Triamcinolone Acetonide[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the mechanistic causality behind the formation of this specific impurity, its structural implications, and provide self-validating analytical methodologies (HPLC-UV and LC-MS/MS) required to isolate and quantify it with high precision.

Physicochemical Data & Structural Profiling

To accurately track and isolate CAS 161740-70-1, researchers must first understand its baseline physical and chemical parameters. The substitution at the C-21 position fundamentally alters the molecule's polarity and molecular weight compared to the parent API[3].

| Property | Value |

| Chemical Name | 21-Methoxy Triamcinolone Acetonide |

| CAS Registry Number | 161740-70-1 |

| Molecular Formula | C₂₅H₃₃FO₇[3] |

| Molecular Weight | 464.52 g/mol [2] |

| IUPAC Nomenclature | (11β, 16α)- 9-Fluoro-11, 21-dihydroxy-21-methoxy-16, 17-[(1-methylethylidene)bis(oxy)]Pregna-1, 4-diene-3, 20-dione[3] |

| Product Category | Impurity Reference Standard / Pharmacopeial Standard[1] |

| Typical Appearance | Off-white to white solid |

Mechanistic Causality: The Formation of the C-21 Hemiacetal

Understanding why an impurity forms is critical for developing robust formulation strategies. The IUPAC name reveals a crucial structural feature: the C-21 carbon possesses both a hydroxyl (-OH) and a methoxy (-OCH₃) group, indicating a hemiacetal [3].

The Causality of Degradation:

-

Oxidation: The primary alcohol at the C-21 position of Triamcinolone Acetonide is highly susceptible to oxidation (often triggered by air, light, or peroxide residues in excipients), yielding Triamcinolone Acetonide 21-aldehyde (known as EP Impurity C)[4].

-

Nucleophilic Addition: When the API or its aldehyde degradation product is exposed to methanol—a ubiquitous solvent in both synthetic pathways and analytical sample preparation—the highly electrophilic carbonyl carbon of the 21-aldehyde undergoes nucleophilic attack by the methanol solvent.

-

Pharmacodynamic Impact: The C-21 hydroxyl group in corticosteroids acts as an essential hydrogen bond donor within the ligand-binding domain of the Glucocorticoid Receptor (GR). Masking this region via hemiacetal formation sterically hinders binding, attenuating the drug's anti-inflammatory efficacy and necessitating strict regulatory control.

Figure 1: Oxidation and subsequent hemiacetal formation yielding CAS 161740-70-1.

Self-Validating Analytical Methodologies

To ensure compliance with regulatory guidelines for Analytical Method Validation (AMV) and Quality Control (QC)[1], the following step-by-step protocols are engineered with built-in self-validation mechanisms.

Protocol A: HPLC-UV Method for Detection and Quantification

Causality of Design: A gradient elution using an acidic modifier (0.1% Formic Acid) is selected to suppress silanol ionization on the C18 stationary phase. This prevents peak tailing of the steroidal framework, ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

-

Column Selection: Use a high-efficiency C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 100% Acetonitrile.

-

-

Gradient Program: Initiate at 10% B, ramping to 90% B over 20 minutes to elute the highly lipophilic steroidal core, followed by a 5-minute re-equilibration.

-

Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 240 nm, which is the optimal wavelength for the conjugated

-3-ketone system in the A-ring of the steroid. -

Sample Preparation: Dissolve the reference standard in Acetonitrile to a concentration of 0.1 mg/mL.

-

Self-Validation Checkpoint:Do not use Methanol as the sample diluent. Preparing the standard in methanol risks shifting the dynamic equilibrium of the hemiacetal, leading to irreproducible peak areas and validation failure.

-

-

System Suitability (Self-Validation): Inject a resolution mixture containing both Triamcinolone Acetonide and CAS 161740-70-1. The run is only valid if the critical resolution (

) between the two peaks is

Protocol B: LC-MS/MS Structural Characterization

Causality of Design: Electrospray Ionization in positive mode (ESI+) is utilized because the ketone groups on the steroid readily accept protons. A collision energy (CE) ramp is employed to selectively cleave the acetonide ring without destroying the core steroid backbone.

Step-by-Step Methodology:

-

Ionization Mode: ESI Positive (+).

-

Precursor Ion Identification: Isolate the

ion at m/z 465.5[2]. -

Fragmentation (MS/MS): Apply a Collision Energy (CE) of 20-30 eV using Argon as the collision gas.

-

Diagnostic Product Ions: Monitor for the loss of water (m/z 447.5) and the characteristic loss of Hydrogen Fluoride (HF) from the B-ring (m/z 427.5).

Figure 2: Self-validating LC-MS/MS workflow for the quantification of CAS 161740-70-1.

References

-

[3] PubChem, 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726, National Institutes of Health. URL:[Link]

-

[1] Cleanchem Laboratories, 21-Methoxy Triamcinolone Acetonide | CAS No: 161740-70-1, Cleanchem Lab. URL:[Link]

-

[2] Pharmaffiliates, CAS No : 161740-70-1 | Product Name : 21-Methoxy Triamcinolone Acetonide, Pharmaffiliates. URL:[Link]

-

[4] Cleanchem Laboratories, Triamcinolone Acetonide EP Impurity C, Cleanchem Lab. URL:[Link]

Sources

Technical Guide: Formation Pathway of 21-Methoxy Triamcinolone Acetonide in Methanol

This guide details the formation, mechanism, and control of 21-Methoxy Triamcinolone Acetonide , a specific degradation product often misidentified or poorly understood in pharmaceutical analysis.

Based on the chemical evidence (MW 464.52, Formula C25H33FO7), this impurity is not the simple methyl ether (which would be MW 448) but rather the 21-methyl hemiacetal resulting from oxidative degradation followed by methanolysis.

Executive Summary

Triamcinolone Acetonide (TA) is a fluorinated corticosteroid widely used for its anti-inflammatory properties.[1] In the presence of methanol —a common solvent for HPLC mobile phases and sample preparation—TA undergoes a specific transformation to 21-Methoxy Triamcinolone Acetonide .

Contrary to simple etherification, this process is an oxidative degradation followed by nucleophilic addition. The formation of this impurity (CAS 161740-70-1) is critical in analytical method development, as it appears as a distinct peak in HPLC chromatograms, potentially leading to out-of-specification (OOS) results if not controlled.

Key Technical Insight: The impurity is chemically (11

Chemical Identity & Structural Analysis[2][3][4]

To understand the pathway, one must first distinguish the target impurity from theoretical alternatives.

| Compound | Structure Description | Formula | MW (Da) | Formation Context |

| Triamcinolone Acetonide (TA) | Parent C-21 Primary Alcohol | C | 434.50 | Starting Material |

| 21-O-Methyl Ether (Theoretical) | Simple Ether ( | C | 448.53 | Acidic Methanol (Rare) |

| 21-Methoxy TA (Target) | 21-Methyl Hemiacetal | C | 464.52 | Oxidative Methanolysis |

Note on Nomenclature: While often labeled simply as "21-Methoxy TA," the presence of the extra oxygen atom (relative to the simple ether) and the specific molecular weight (464 Da) confirms the structure contains a geminal hydroxy-methoxy group at position 21 [-CH(OH)(OMe)].

Mechanistic Pathway

The formation of 21-Methoxy TA is not a direct substitution. It proceeds via the Mattox-type oxidative degradation pathway, common to corticosteroids with a C-17 dihydroxy-acetone side chain.

The "Oxidative Methanolysis" Mechanism

The reaction is driven by trace metal catalysts (e.g., Cu

-

Enolization: The C-20 ketone enolizes to form the

-20,21-enediol. -

Autoxidation: In the presence of O

, the enediol absorbs oxygen to form a hydroperoxide intermediate or radical species. -

Oxidation to Aldehyde: The C-21 alcohol is oxidized to an aldehyde (glyoxal), forming 21-dehydro-triamcinolone acetonide .

-

Hemiacetal Formation: The highly reactive C-21 aldehyde undergoes nucleophilic attack by the solvent (methanol) to form the stable 21-methyl hemiacetal .

Pathway Visualization

The following diagram illustrates the transformation from TA to the 21-Methoxy hemiacetal impurity.

Figure 1: Oxidative methanolysis pathway converting Triamcinolone Acetonide to its 21-Methoxy hemiacetal derivative.

Experimental Validation & Detection

To confirm the presence of this pathway in your specific workflow, the following experimental protocol serves as a self-validating system.

Stress Testing Protocol (Oxidative Methanolysis)

This experiment forces the formation of the impurity to generate a reference peak for HPLC tracking.

-

Preparation: Dissolve 10 mg of Triamcinolone Acetonide in 10 mL of Methanol .

-

Catalysis (Optional but recommended for speed): Add 10

L of 0.01 M Cupric Acetate (Cu(OAc) -

Stressing:

-

Condition A (Control): Store at 4°C in the dark.

-

Condition B (Stress): Sparge with air/oxygen for 5 minutes, then store at room temperature (25°C) for 24-48 hours.

-

-

Analysis: Inject both samples into the HPLC system (method below).

Analytical Method (HPLC-UV/MS)

Standard reverse-phase conditions can separate the hemiacetal from the parent drug.

-

Column: C18 (e.g., BDS Hypersil or equivalent), 150 x 4.6 mm, 5

m.[2][3] -

Mobile Phase: Acetonitrile : Methanol : Phosphate Buffer (pH 3.0).[3][4]

-

Note: Acidic pH suppresses enolization during the run, stabilizing the peak shape.

-

-

Detection: UV at 254 nm (or 225 nm for higher sensitivity).

-

Expected Result:

-

TA: Retention time ~

. -

21-Methoxy TA: Elutes after TA due to the methylation (increased lipophilicity) despite the added oxygen. Typically RRT ~1.1 - 1.2.

-

MS Confirmation: Look for [M+H]

= 465.5 or [M+Na]

-

Mitigation Strategies

Preventing the formation of 21-Methoxy TA is critical for accurate potency assignment and stability studies.

| Critical Control Point | Strategy | Mechanism of Action |

| Solvent Choice | Use Acetonitrile instead of Methanol for stock prep. | Eliminates the nucleophile (MeOH) required for hemiacetal formation. |

| Chelation | Add 0.1 mM EDTA to mobile phases/diluents. | Sequesters trace metal ions (Cu, Fe) that catalyze the autoxidation step. |

| pH Control | Maintain diluent pH < 4.0. | Inhibits the initial enolization of the C-20 ketone. |

| Storage | Protect from light; use amber glassware. | Reduces photo-oxidative radical initiation. |

Workflow for Sample Preparation

To ensure data integrity during routine analysis:

-

Primary Diluent: Dissolve TA standard in Acetonitrile or Ethanol (Ethanol reacts slower than methanol).

-

Secondary Dilution: If methanol is required for the mobile phase compatibility, ensure the mixture is analyzed immediately (< 4 hours) or chilled.

-

System Suitability: Include a resolution check. If the 21-Methoxy peak appears, fresh mobile phase and standards are required.

References

-

PubChem. (n.d.). 21-Methoxy Triamcinolone Acetonide (CID 139025726).[5] National Library of Medicine. Retrieved from [Link]

-

Gupta, V. D. (1983). Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1453–1456. Retrieved from [Link]

- Timmins, P., & Gray, E. A. (1983). The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function. Journal of Pharmacy and Pharmacology, 35(3), 175–177.

-

Abdelwahab, M., et al. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities. Journal of AOAC International. Retrieved from [Link]

-

Veeprho. (n.d.). Triamcinolone Acetonide 21-methoxy Reference Standard. Retrieved from [Link]

Sources

- 1. altmeyers.org [altmeyers.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726 - PubChem [pubchem.ncbi.nlm.nih.gov]

21-Methoxy Triamcinolone Acetonide impurity profile in corticosteroids

[1][2]

Executive Summary

In the high-stakes environment of corticosteroid drug development, the purity of the active pharmaceutical ingredient (API) dictates both safety and therapeutic efficacy. 21-Methoxy Triamcinolone Acetonide (CAS: 161740-70-1) is a specific, process-related impurity arising from the interaction of Triamcinolone Acetonide (TA) with methanol. Its formation is chemically significant because it represents the etherification of the C21-primary hydroxyl group—a critical pharmacophore for glucocorticoid receptor binding.

This guide provides a comprehensive technical analysis of this impurity, detailing its formation mechanism, analytical detection strategies (HPLC/LC-MS), and rigorous control protocols required for ICH Q3A/B compliance.

Chemical Architecture & Formation Mechanism

Structural Context

Triamcinolone Acetonide is characterized by a C21-hydroxyl group on the corticoid side chain.[1] This primary alcohol is chemically labile. While oxidation (leading to aldehydes or carboxylic acids) is a common degradation pathway, etherification is the dominant pathway when the API is exposed to alcoholic solvents, particularly methanol, under acidic conditions or thermal stress.

-

Parent: Triamcinolone Acetonide (

, MW 434.50)[2] -

Impurity: 21-Methoxy Triamcinolone Acetonide (

, MW 448.53) -

Key Difference: Replacement of the C21-OH with a C21-OCH

moiety.

Mechanism of Formation: Acid-Catalyzed Solvolysis

The formation of the 21-methoxy impurity is a classic nucleophilic substitution, often proceeding via an acid-catalyzed mechanism. During purification (crystallization) or formulation, if methanol is used as a solvent and trace acidity is present (potentially from the API synthesis carryover), the C21-hydroxyl group becomes protonated, making it a better leaving group, or activates the carbon for nucleophilic attack by methanol.

Diagram 1: Formation Pathway

The following diagram illustrates the critical control points where this impurity is generated.

Caption: Figure 1. Acid-catalyzed etherification pathway converting Triamcinolone Acetonide to its 21-Methoxy analog in methanolic environments.

Analytical Profiling & Detection

Separating the 21-methoxy impurity from the parent TA is challenging due to their structural similarity. The methoxy group increases the hydrophobicity (logP) of the molecule slightly compared to the hydroxyl group.

Chromatographic Behavior

In Reverse-Phase HPLC (RP-HPLC), the 21-methoxy impurity typically elutes after the parent Triamcinolone Acetonide due to the "capping" of the polar -OH group with a non-polar methyl group.

Validated HPLC Method Protocol

The following protocol is designed to achieve a resolution (

| Parameter | Specification | Causality / Rationale |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl phases offer unique selectivity for steroid ring pi-pi interactions, improving separation of side-chain modifications. |

| Mobile Phase A | Water (0.1% Formic Acid) | Acidic pH suppresses ionization of silanols, reducing peak tailing. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | MeOH is required to modulate selectivity; pure ACN may merge the impurity with the main peak. |

| Gradient | 0 min: 30% B | A shallow gradient ensures adequate interaction time for the hydrophobic separation of the methoxy variant. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 3-5 µm particles. |

| Detection | UV @ 238 nm or 254 nm | 238 nm targets the enone chromophore (Ring A) common to corticosteroids. |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |

Mass Spectrometry Identification

For definitive identification during R&D:

-

Ionization: ESI Positive Mode (

) -

Parent TA: m/z 435.2

-

21-Methoxy Impurity: m/z 449.2 (+14 Da mass shift corresponding to methylation).

Control Strategy & Mitigation

The presence of 21-Methoxy TA indicates a failure in solvent management or pH control. The following logic gate describes the decision process for mitigating this impurity.

Diagram 2: Impurity Control Workflow

Caption: Figure 2. Decision logic for mitigating 21-Methoxy Triamcinolone Acetonide during manufacturing.

Mitigation Protocols

-

Solvent Swap: If the impurity consistently exceeds ICH thresholds (0.10%), replace methanol with acetone or ethyl acetate for the final crystallization step. Acetone does not support etherification.

-

pH Neutralization: Ensure the slurry pH prior to crystallization is neutral (pH 6.0–7.0). Trace acids (e.g., HCl, H2SO4) used in previous synthetic steps must be fully quenched.

Experimental Protocol: Generation of Impurity Standard

To validate the analytical method, researchers often need a reference standard of the impurity.[2][3] If a commercial standard is unavailable, it can be generated in situ for peak tracking (qualitative use only).

Objective: Intentionally degrade Triamcinolone Acetonide to generate the 21-Methoxy marker.

Reagents:

-

Triamcinolone Acetonide (USP Reference Standard or API).[2][4]

-

Methanol (HPLC Grade).

-

Hydrochloric Acid (0.1 N).

Procedure:

-

Preparation: Dissolve 10 mg of Triamcinolone Acetonide in 10 mL of Methanol.

-

Acidification: Add 100 µL of 0.1 N HCl.

-

Stress Condition: Heat the solution at 50°C for 4–6 hours.

-

Quenching: Neutralize with 100 µL of 0.1 N NaOH.

-

Analysis: Inject the solution into the HPLC system described in Section 3.2.

-

Result: The peak eluting after the main API peak (approx RRT 1.1–1.2) is the 21-Methoxy impurity.[2][5][4] Confirm via LC-MS (m/z 449).

References

-

United States Pharmacopeia (USP). Triamcinolone Acetonide Monograph: Chromatographic Purity. USP-NF. Link

-

PubChem. 21-Methoxy Triamcinolone Acetonide (Compound Summary). National Library of Medicine. Link

-

ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] Link

-

Van Heugten, A. J. P., et al. (2018).[7] The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments.[7] Pharmaceutical Research.[3] Link

-

Simson Pharma. 21-Methoxy Triamcinolone Acetonide Reference Standard Data.Link

Sources

Molecular weight and formula of 21-Methoxy Triamcinolone Acetonide

Comprehensive Technical Guide: Molecular Characterization and Artifact-Free Impurity Profiling of 21-Methoxy Triamcinolone Acetonide

Executive Summary

In the rigorous landscape of pharmaceutical development, characterizing degradation products is as critical as quantifying the active pharmaceutical ingredient (API). For formulated corticosteroids like Triamcinolone Acetonide (TA), the impurity profile directly dictates shelf-life, safety, and regulatory compliance. A frequently encountered and highly specific related substance is 21-Methoxy Triamcinolone Acetonide . This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic causality behind its formation, and a self-validating analytical protocol designed to prevent artifactual quantification during laboratory testing.

Part 1: Molecular Weight, Formula, and Physicochemical Data

21-Methoxy Triamcinolone Acetonide (CAS: 161740-70-1) is a structurally modified derivative of TA where the C-21 primary hydroxyl group has been transformed into a methoxy-hydroxy hemiacetal[1].

Table 1: Core Molecular Specifications

| Property | Value |

| Chemical Name | (11β,16α)-9-Fluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |

| Molecular Formula | C25H33FO7 |

| Molecular Weight | 464.52 g/mol |

| Monoisotopic Mass | 464.22 Da[2] |

| CAS Registry Number | 161740-70-1[1] |

| PubChem CID | 139025726[2] |

| Structural Class | Corticosteroid C-21 Hemiacetal |

Part 2: Mechanistic Causality of Formation

Understanding why 21-Methoxy TA forms is paramount for formulation scientists. It is rarely a direct degradation product of the API in a solid state; rather, it is the product of a specific two-step cascade involving oxidative stress followed by solvent interaction.

-

Autoxidation to 21-Aldehyde: As demonstrated in stability studies of TA ointments, the primary alcohol at the C-21 position of Triamcinolone Acetonide is highly susceptible to autoxidation[3]. Catalyzed by trace transition metals (e.g., Cu²⁺ extracted from excipients) and molecular oxygen, TA (C24H31FO6) oxidizes to form a highly reactive 21-aldehyde intermediate (C24H29FO6)[4].

-

Nucleophilic Hemiacetal Formation: The 21-aldehyde is highly electrophilic. If the formulation contains protic solvents, or crucially, if the analytical sample preparation utilizes methanol, a rapid nucleophilic addition occurs. Methanol attacks the C-21 carbonyl carbon, yielding the 21-methoxy-21-hydroxy hemiacetal—21-Methoxy Triamcinolone Acetonide (C25H33FO7).

Pathway of Triamcinolone Acetonide oxidative degradation and subsequent hemiacetal formation.

Part 3: Self-Validating Analytical Protocol

The Analytical Trap: A common pitfall in corticosteroid analysis is the use of methanol as an extraction solvent or reverse-phase HPLC mobile phase. If a stability sample contains the 21-aldehyde degradant, methanolic sample preparation will artificially synthesize 21-Methoxy TA in situ. This leads to false-positive impurity reporting, skewing the actual degradation profile of the batch.

The Solution: To establish a self-validating system, the analytical method must strictly utilize aprotic solvents. By replacing methanol with acetonitrile (ACN), the method inherently arrests the hemiacetal formation pathway. This validates that any detected 21-Methoxy TA originated from the drug product itself (e.g., interaction with methanolic excipients during manufacturing) and was not generated as an analytical artifact.

Step-by-Step Artifact-Free UHPLC-HRMS Protocol:

-

Sample Extraction: Weigh the formulated sample (equivalent to 1 mg of TA) and extract using 10 mL of an aprotic solvent mixture (Acetonitrile/LC-MS Grade Water, 50:50 v/v). Critical: Strictly prohibit the use of methanol or ethanol in the laboratory glassware. Sonicate for 15 minutes at ≤20°C to minimize thermal degradation.

-

Centrifugation & Filtration: Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind lipophilic steroids).

-

Chromatographic Separation:

-

Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 20% B to 80% B over 8 minutes.

-

-

High-Resolution Mass Spectrometry (HRMS) Detection:

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Targeted m/z: Monitor for the protonated adduct [M+H]⁺ at m/z 465.228 and the sodium adduct [M+Na]⁺ at m/z 487.210.

-

Validation: Confirm identity by matching the isotopic distribution of the fluorinated compound and MS/MS fragmentation (characteristic loss of HF, -20 Da).

-

Artifact-free LC-MS/MS workflow for reliable detection of 21-Methoxy Triamcinolone Acetonide.

Conclusion & Strategic Impact

The precise molecular characterization of 21-Methoxy Triamcinolone Acetonide (C25H33FO7, MW: 464.52 g/mol ) is only the first step in pharmaceutical quality control. By understanding the mechanistic causality of its formation—specifically the transition from a 21-aldehyde to a methoxy hemiacetal—scientists can design robust, self-validating analytical protocols. Eliminating protic solvents like methanol from the workflow ensures absolute data integrity, safeguarding the drug development lifecycle against costly analytical artifacts.

References[1] Title: 21-Methoxy Triamcinolone Acetonide

Source: Pharmaffiliates URL: ]">https://www.pharmaffiliates.com Title: 21-Methoxy Triamcinolone Acetonide | CAS No- 161740-70-1 Source: Simson Pharma Limited URL: ]">https://www.simsonpharma.com[2] Title: 21-Methoxy Triamcinolone Acetonide | C25H33FO7 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]3] Title: The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments Source: ResearchGate / AAPS PharmSciTech URL: [Link]4] Title: The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvolysis and Degradation Dynamics of Triamcinolone Acetonide: A Mechanistic and Analytical Guide

Executive Overview

Triamcinolone Acetonide (TA) is a highly potent synthetic corticosteroid widely utilized in topical, injectable, and inhalation formulations. While the inclusion of the 16α,17α-acetonide (cyclic ketal) moiety significantly enhances its lipophilicity and target receptor affinity compared to its parent compound, it introduces specific chemical vulnerabilities. Understanding the solvolytic and oxidative degradation pathways of TA is critical for formulation scientists and analytical chemists tasked with developing stability-indicating assays and ensuring drug product efficacy.

This whitepaper dissects the mechanistic causality behind TA degradation, providing self-validating experimental protocols and robust analytical frameworks for degradant quantification.

Chemical Architecture & Vulnerability Profile

TA (9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione) possesses three primary sites of chemical instability[1]:

-

The 16,17-Acetonide (Cyclic Ketal): Stable under neutral and basic conditions, but highly susceptible to specific-acid-catalyzed solvolysis[2].

-

The C21 α-Hydroxy Ketone: Highly prone to autoxidation, particularly in the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) and non-aqueous protic solvents like propylene glycol (PG)[3].

-

The A-Ring Cross-Conjugated Dienone: Susceptible to photolytic degradation and extreme alkaline enolization[2].

Mechanistic Pathways of Degradation

Pathway A: Acid-Catalyzed Solvolysis (Acetonide Cleavage)

In aqueous or alcoholic environments at pH < 3, the acetonide group undergoes specific-acid-catalyzed cleavage. The solvent (water or alcohol) acts as a nucleophile, attacking the protonated ketal to liberate acetone and yield the parent diol, Triamcinolone [4]. This reaction follows apparent first-order kinetics and is heavily dependent on the hydronium ion concentration rather than general buffer species[2].

Pathway B: Oxidative Solvolysis in Excipient Matrices

In semi-solid formulations (e.g., ointments), TA is often solubilized in a propylene glycol (PG) phase. PG acts as an extraction sink for trace metals present in surrounding excipients like lanolin and petrolatum[3]. These trace metals catalyze the oxidation of the C21-hydroxyl group, leading to the formation of a 21-aldehyde (primary degradant). Upon secondary oxidation, the C21 carbon is lost, yielding a 17-carboxylic acid [3].

Fig 1. Primary solvolysis and oxidative degradation pathways of Triamcinolone Acetonide.

Quantitative Degradation Profiling

To establish a stability-indicating method (SIM), forced degradation studies must be performed. The following table synthesizes quantitative degradation data across various stress conditions, highlighting the causality of the observed degradation.

| Stress Condition | Reagent / Environment | Primary Degradant(s) | Mechanism | Relative Stability / Degradation % |

| Acidic Solvolysis | 1 N HCl, 70°C, 30 min | Triamcinolone | Acetal Cleavage | ~16.5% Degradation[5] |

| Basic Hydrolysis | 1 N NaOH, 70°C, 10 min | A-ring degradants | Enolization | Highly Unstable (Rapid loss)[6] |

| Oxidative (Metal) | 5 mM CuCl₂ in PG, 60°C | 21-Aldehyde | Autoxidation | >90% Degradation[7] |

| Oxidative (Peroxide) | 3.0% H₂O₂, 70°C, 30 min | 17-Carboxylic Acid | Secondary Oxidation | ~12.3% Degradation[5] |

| Thermal | Water bath, 70°C, 3 hrs | Minimal | N/A | Stable (~14.7% general loss)[5] |

Self-Validating Experimental Protocols

As an application scientist, I design protocols that inherently validate themselves. A self-validating protocol must include mass balance verification (ensuring no degradants are "lost" to the column or volatilized) and peak purity analysis to rule out co-elution.

Protocol 1: Acid-Catalyzed Solvolysis Kinetics

Objective: Isolate and quantify the acetonide cleavage product (Triamcinolone) without inducing secondary oxidative artifacts.

-

Sample Preparation: Dissolve 20 mg of TA reference standard in 50 mL of HPLC-grade methanol to ensure complete solubilization before aqueous introduction.

-

Stress Initiation: Transfer 5 mL of the methanolic TA solution to a light-protected volumetric flask. Add 5 mL of 1.0 N HCl. Incubate in a precision water bath at 70°C for exactly 30 minutes[5].

-

Reaction Quenching (Critical Step): Immediately transfer the flask to an ice bath (0°C) and neutralize with exactly 5 mL of 1.0 N NaOH. Causality: Rapid quenching prevents the continuous, unmonitored solvolysis of the ketal, locking the kinetic state for accurate quantitation.

-

Volume Adjustment: Dilute to 50 mL with mobile phase diluent (e.g., 30:70 Ethanol:Water)[1].

-

System Suitability & Blank Injection: Inject a neutralized blank (Methanol + HCl + NaOH + Diluent) to ensure no system peaks interfere with the TA or Triamcinolone retention windows[6].

Protocol 2: Trace-Metal Oxidative Profiling in Propylene Glycol

Objective: Simulate ointment matrix degradation to generate the 21-aldehyde and 17-carboxylic acid.

-

Matrix Spiking: Dissolve 0.5% w/v TA in anhydrous Propylene Glycol (PG). Spike the solution with 5 mM CuCl₂ to simulate trace metal extraction from lanolin/petrolatum[7],[3].

-

Aerobic Incubation: Incubate the solution at 60°C for 7 days in loosely capped vials to allow continuous atmospheric O₂ exchange.

-

Extraction & Sequestration: Extract the TA and its degradants using acetonitrile. Add 0.1% Ethylenediaminetetraacetic acid (EDTA) to the extraction solvent. Causality: EDTA chelates the Cu²⁺ ions, instantly halting the metal-catalyzed autoxidation[2].

-

Filtration: Pass through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.

Fig 2. Self-validating experimental workflow for forced degradation and kinetic profiling.

Analytical Strategies for Degradant Quantification

To achieve baseline resolution between TA and its structurally similar solvolysis/oxidation products, a Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS/MS) is required.

Optimized Chromatographic Parameters

-

Stationary Phase: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the high theoretical plates necessary to separate the 21-aldehyde from the parent TA, which often co-elute on standard 5 µm columns[1].

-

Mobile Phase: Gradient elution utilizing Acetonitrile and Water buffered at pH 2.0 with Formic Acid[7]. Causality: The acidic pH suppresses the ionization of the 17-carboxylic acid degradant, ensuring sharp, symmetrical peak shapes.

-

Detection Wavelength: 235 nm – 240 nm[1],[5]. This wavelength captures the maximum absorbance of the cross-conjugated

-3-ketone system in the A-ring, which remains intact during acetonide solvolysis and C21 oxidation. -

Peak Purity Threshold: The PDA purity angle must be continuously monitored. A purity angle less than the purity threshold confirms that no secondary degradants are hiding beneath the primary TA peak[6].

-

Mass Balance Calculation:

A valid stability-indicating assay must yield a mass balance between 95.0% and 105.0%.

References

- The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. van Heugten, A.J.P., et al. ResearchGate / European Journal of Pharmaceutical Sciences.

- Greens assessment of RP-UPLC method for estimating Triamcinolone Acetonide and its degraded products...Taylor & Francis.

- EP0843548A2 - Stabilized steroid compositions.

- A new approach for evolution and quantification of Triamcinolone acetonide in medic

- Force degradation summary of Triamcinolone acetonide(254nm) and Benzyl alcohol(215nm).

- Overview of the degradation products formed in different stress conditions for triamcinolone acetonide...DSpace / Utrecht University.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

Difference between 21-Methoxy and 21-Acetate Triamcinolone derivatives

An In-Depth Technical Guide to the Core Differences Between 21-Methoxy and 21-Acetate Triamcinolone Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

Triamcinolone and its derivatives represent a cornerstone of synthetic glucocorticoid therapy, prized for their potent anti-inflammatory and immunosuppressive properties. The modification of the core triamcinolone structure, particularly at the C-21 position, is a key strategy in drug development to modulate pharmacokinetic profiles, thereby enhancing therapeutic efficacy and duration of action. This guide provides a detailed comparative analysis of two such derivatives: the widely used Triamcinolone Acetonide 21-Acetate and the less common Triamcinolone Acetonide 21-Methoxy. We will explore their distinct chemical structures, the resulting differences in their pharmacokinetic and pharmacodynamic profiles, and the mechanistic basis for these differences. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the clinical utility of these potent corticosteroids.

Introduction: The Triamcinolone Backbone and the Significance of C-21 Derivatization

Triamcinolone is a synthetic corticosteroid with a potency approximately five times that of cortisol, but with minimal mineralocorticoid effects.[1] Its clinical utility is broad, spanning conditions from dermatological disorders like eczema and psoriasis to systemic inflammatory diseases and asthma.[2][3] The introduction of a 16α,17α-acetonide group to the parent molecule yields Triamcinolone Acetonide, a derivative with significantly increased topical potency.[4]

The hydroxyl group at the C-21 position of the steroid backbone is a critical site for chemical modification. Esterification at this position, for instance, can increase the lipophilicity of the drug. This chemical alteration is not trivial; it transforms the parent molecule into a prodrug. A prodrug is an inactive or less active compound that is metabolized in vivo into the active therapeutic agent. This strategy is employed to control the drug's absorption, distribution, and, most importantly, its rate of release, thereby creating long-acting formulations. The 21-acetate and 21-methoxy derivatives exemplify how subtle changes to this position can lead to significant differences in the molecule's behavior and application.

The General Mechanism of Action for Triamcinolone Derivatives

Before dissecting their differences, it is crucial to understand the shared mechanism of action. As glucocorticoids, both derivatives, once converted to their active form (Triamcinolone Acetonide), exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[5][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the steroid-receptor complex into the nucleus.[7] Within the nucleus, this complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), modulating the transcription of target genes.[6][7] This genomic action results in the increased synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the suppression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[6][7]

Figure 1: General signaling pathway for Triamcinolone derivatives. The drug binds to the cytosolic glucocorticoid receptor (GR), leading to nuclear translocation and modulation of gene expression.

Profile: Triamcinolone Acetonide 21-Acetate

This derivative is a long-acting glucocorticoid widely used in dermatology and for intra-articular injections.[8] The addition of the acetate group at the C-21 position creates an ester linkage.

-

Chemical Structure & Properties : The acetate group significantly increases the lipophilicity of the molecule compared to the parent Triamcinolone Acetonide. This property is key to its pharmacokinetic profile.

-

Pharmacokinetics and Metabolism : Triamcinolone Acetonide 21-Acetate is a classic prodrug.[8] Following administration (e.g., intramuscular or topical), its increased lipophilicity allows it to form a depot within the muscle tissue or skin layers. From this depot, the molecule is slowly released and subsequently hydrolyzed by endogenous esterase enzymes present in tissues and plasma. This enzymatic cleavage removes the acetate group, releasing the active Triamcinolone Acetonide in a slow, sustained manner. This slow conversion process is directly responsible for its prolonged duration of action, which can last for several weeks after a single intramuscular injection.[9]

-

Clinical Applications : Its slow-release, long-duration profile makes it ideal for treating chronic inflammatory skin conditions such as psoriasis and eczema, as well as for intra-articular injection to manage inflammation in arthritic joints.[8][9]

Profile: Triamcinolone Acetonide 21-Methoxy

The 21-methoxy derivative is a less common compound, primarily available as a research chemical or reference standard.[10][11][12] Its structural difference, while seemingly minor, implies a distinct chemical nature and metabolic fate.

-

Chemical Structure & Properties : The structure is formally named (11β, 16α)- 9-Fluoro-11, 21-dihydroxy-21-methoxy-16, 17-[(1-methylethylidene)bis(oxy)]Pregna-1, 4-diene-3, 20-dione.[11] The presence of both a hydroxyl and a methoxy group at the C-21 position makes it a hemiacetal, not a simple ether. Hemiacetals have different stability profiles compared to esters.

-

Pharmacokinetics and Metabolism (Inferred) : Unlike the enzymatic cleavage of the robust ester bond in the 21-acetate derivative, the hydrolysis of a hemiacetal can proceed via chemical (pH-dependent) or enzymatic pathways. The stability of the 21-methoxy hemiacetal is likely lower than that of the 21-acetate ester. This suggests a potentially faster conversion to the active Triamcinolone Acetonide, which would result in a more rapid onset but shorter duration of action. This modification could be explored in applications where a faster, shorter-acting local effect is desired, with rapid conversion to minimize systemic absorption of the prodrug. This strategy is conceptually similar to the development of other corticosteroid esters designed for rapid hydrolysis to inactive forms to reduce systemic side effects.[13]

-

Clinical Applications : There are no established clinical applications for this derivative. Its primary role is in research, serving as a tool to investigate structure-activity relationships and explore novel pharmacokinetic profiles for corticosteroid drugs.

Head-to-Head Comparative Analysis

The fundamental difference between the two derivatives lies in the nature of the C-21 substituent and its resulting influence on the molecule's stability, lipophilicity, and metabolic activation pathway.

| Feature | Triamcinolone Acetonide 21-Acetate | Triamcinolone Acetonide 21-Methoxy |

| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate[14] | (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one[15] |

| Molecular Formula | C26H33FO7[14] | C25H33FO7[15] |

| Molecular Weight | 476.5 g/mol [14] | 464.5 g/mol [15] |

| C-21 Linkage | Ester | Hemiacetal |

| Lipophilicity | High (Increased by acetate group) | Moderate (Lower than acetate derivative) |

| Metabolic Activation | Slow enzymatic hydrolysis by esterases | Likely faster chemical/enzymatic hydrolysis |

| Prodrug Nature | Yes, designed for slow release | Yes, likely designed for faster release |

| Anticipated Onset | Slow | Faster (relative to acetate) |

| Anticipated Duration | Long (days to weeks) | Shorter (relative to acetate) |

| Primary Use | Clinical (Dermatology, Rheumatology)[8] | Research / Reference Standard[10] |

Key Experimental Protocols for Characterization

To experimentally validate the inferred differences between these derivatives, several key assays are employed. Below are standardized methodologies for comparing their properties.

Protocol 1: Comparative In Vitro Drug Release Study

This protocol is designed to compare the release rate of each derivative from a model topical formulation, simulating release from a depot.

Methodology: Vertical Diffusion Cell (Franz Cell) Assay

-

Formulation Preparation : Prepare a 1% (w/w) cream formulation of both the 21-acetate and 21-methoxy derivatives in a standard oil-in-water emulsion base.

-

Membrane Preparation : Use a synthetic membrane (e.g., polysulfone) with a defined pore size, mounted between the donor and receptor chambers of the Franz cell.

-

Cell Assembly : Fill the receptor chamber with a phosphate-buffered saline (PBS, pH 7.4) solution containing a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions. Ensure no air bubbles are trapped. The cells are maintained at 32°C to simulate skin surface temperature.

-

Dosing : Apply a precise amount (e.g., 300 mg) of the test formulation uniformly onto the membrane surface in the donor chamber.

-

Sampling : At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor fluid and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[16]

-

Quantification : Analyze the withdrawn samples for drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method (see Protocol 3).

-

Data Analysis : Plot the cumulative amount of drug released per unit area versus time. The slope of the linear portion of this curve represents the steady-state flux (release rate).

Sources

- 1. Triamcinolone - Wikipedia [en.wikipedia.org]

- 2. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Triamcinolone acetonide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 5. What Is Triamcinolone Acetonide? | OCTAGONCHEM [octagonchem.com]

- 6. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 7. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 8. Triamcinolone acetonide 21-acetate | 3870-07-3 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 21-Methoxy Triamcinolone Acetonide | LGC Standards [lgcstandards.com]

- 11. veeprho.com [veeprho.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. Triamcinolone acetonide 21-oic acid methyl ester: a potent local antiinflammatory steroid without detectable systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triamcinolone acetonide 21-acetate | C26H33FO7 | CID 15482000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Preparation of 21-Methoxy Triamcinolone Acetonide Reference Standard

Abstract & Scope

This technical guide details the protocol for preparing a certified reference standard stock solution of 21-Methoxy Triamcinolone Acetonide (CAS: 161740-70-1). This compound is a critical process-related impurity and degradation product of the corticosteroid Triamcinolone Acetonide (TA), typically formed via solvolysis of the C-21 primary hydroxyl group in the presence of methanol.

Accurate quantification of this impurity is mandated by ICH Q3A(R2) guidelines for impurity profiling. This protocol addresses the specific challenges of handling high-potency, high-cost impurity standards, including solubility optimization, prevention of hydrolytic reversion, and volumetric precision.

Chemical Context & Stability Profile

The Molecule[1]

-

Chemical Name: (11β,16α)-9-Fluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione.[1][2][3]

-

Nature: It is the methyl ether derivative of Triamcinolone Acetonide at the C-21 position.

-

Formation Mechanism: The C-21 primary alcohol of Triamcinolone Acetonide undergoes etherification in methanolic solutions, particularly under acidic conditions or catalyzed by trace metals.

Stability Criticality (The "Reversion" Risk)

Unlike the parent steroid, the 21-methoxy derivative is an ether . While ethers are generally chemically stable, the C-21 position in corticosteroids is sterically accessible and susceptible to oxidative and hydrolytic changes.

-

Risk: In highly aqueous acidic environments, the ether linkage can potentially hydrolyze back to the parent alcohol (Triamcinolone Acetonide), leading to false negatives in impurity quantification.

-

Solution: The stock solution must be prepared in a non-aqueous, aprotic solvent (preferably Acetonitrile) to kinetically freeze the equilibrium.

Figure 1: Chemical relationship between parent API and impurity, highlighting the necessity of aprotic solvents for the stock solution.

Materials & Equipment

Reagents

| Reagent | Grade | Specification | Rationale |

| 21-Methoxy Triamcinolone Acetonide | Reference Standard | >95% Purity (Certificate of Analysis required) | Primary analyte.[2][4][5] |

| Acetonitrile (ACN) | LC-MS Grade | Purity ≥ 99.9% | Preferred solvent. Aprotic, UV transparent at 254nm, prevents hydrolysis. |

| Methanol (MeOH) | LC-MS Grade | Purity ≥ 99.9% | Secondary solvent. Acceptable if ACN solubility is poor, but risks thermodynamic equilibrium shifts. |

Equipment

-

Analytical Microbalance: Capable of reading to 0.001 mg (1 µg) (e.g., Mettler Toledo XPR). Critical for weighing small impurity quantities (1-5 mg).

-

Volumetric Flasks: Class A, amber glass (10 mL or 25 mL).

-

Anti-Static Gun: To neutralize static charge on the fine steroid powder.

-

Ultrasonic Bath: With temperature control (keep < 30°C).

Protocol: Preparation of Stock Solution (100 µg/mL)

Target Concentration: 100 µg/mL (0.1 mg/mL) Total Volume: 10 mL Solvent: 100% Acetonitrile (ACN)

Step 1: Environmental Equilibration

-

Remove the reference standard vial from the freezer (-20°C).

-

Crucial: Allow the closed vial to equilibrate to room temperature (20-25°C) for at least 45 minutes inside a desiccator.

-

Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, altering the weight and potentially initiating degradation.

-

Step 2: Gravimetric Weighing (Differential Method)

Due to the high cost and static nature of the impurity, direct weighing into the flask is risky. Use the differential weighing method.

-

Place a clean, dry weighing boat on the microbalance. Tare to zero.

-

Using an anti-static gun, discharge the standard vial and the boat.

-

Transfer approximately 1.0 mg of 21-Methoxy Triamcinolone Acetonide to the boat. Record the exact weight (

).[6]-

Note: If the Certificate of Analysis (CoA) indicates a purity factor (

) or salt/solvate form, this must be accounted for later.

-

Step 3: Dissolution

-

Transfer the powder into a 10 mL Amber Volumetric Flask .

-

Rinse the weighing boat 3 times with approx. 1 mL of Acetonitrile , pouring the rinses into the flask.

-

Fill the flask to approx. 60% volume (6 mL) with Acetonitrile.

-

Sonicate for 2 minutes. Ensure the water bath temperature does not exceed 25°C.

-

Visual Check: The solution must be perfectly clear. No suspended particles.

-

Step 4: Dilution to Volume[3]

-

Allow the flask to return to exactly room temperature (solvents expand during sonication).

-

Add Acetonitrile dropwise until the bottom of the meniscus touches the calibration mark.

-

Stopper the flask and invert 10 times to mix.

Step 5: Calculation

Calculate the actual concentration (

Quality Control & Validation

Before using this stock for critical HPLC assays, validate the preparation.

UV Scan Verification

-

Method: Dilute 100 µL of Stock into 900 µL ACN. Scan 200–400 nm.

-

Acceptance: Maxima should align with Triamcinolone Acetonide literature values (approx. 238-240 nm).

-

Red Flag: Significant shift in

suggests degradation or solvent interaction.

System Suitability (HPLC)

Inject the standard to confirm retention time and peak shape.

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: ACN : Water (30:70).

-

Expectation: The 21-Methoxy impurity is less polar than the parent TA.

-

Triamcinolone Acetonide RT: ~10 min

-

21-Methoxy Impurity RT: ~12-14 min (Elutes after the parent due to the methyl group masking the polar -OH).

-

Storage & Stability

| Parameter | Condition |

| Container | Amber glass vials with PTFE-lined caps. Low-actinic glass prevents photodegradation. |

| Temperature | -20°C ± 5°C. |

| Shelf Life | 1 Month (Stock). Prepare fresh Working Standards daily. |

| Thawing | Must equilibrate to RT and be vortexed before use to re-solubilize any precipitates. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch. Injecting 100% ACN stock into a highly aqueous mobile phase (e.g., 90% water) causes "solvent shock." | Dilute the working standard with Mobile Phase A (Water/Buffer) before injection. |

| Low Recovery / Area | Adsorption to glass or hydrolysis. | Use silanized glassware. Ensure stock solvent is ACN, not water/MeOH mix. |

| Extra Peak (Early Eluting) | Hydrolysis to Triamcinolone Acetonide. | Check if water was introduced to the stock. Remake stock in fresh HPLC-grade ACN. |

Process Visualization

Figure 2: Step-by-step workflow for the preparation of the reference standard stock solution.[7]

References

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. 2006.[8]

-

United States Pharmacopeia (USP). Triamcinolone Acetonide Monograph: Chromatographic Purity.[9] USP-NF Online.

-

PubChem. 21-Methoxy Triamcinolone Acetonide (Compound Summary). National Library of Medicine.

-

Gupta, V.D. Stability of Triamcinolone Acetonide Solutions as Determined by HPLC. Journal of Pharmaceutical Sciences, 1983.[5] (Demonstrates instability in aqueous/alcoholic buffers).

Sources

- 1. veeprho.com [veeprho.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. 21-Methoxy Triamcinolone Acetonide | C25H33FO7 | CID 139025726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]

- 6. 21-Methoxy Triamcinolone Acetonide | LGC Standards [lgcstandards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. database.ich.org [database.ich.org]

- 9. HPLC Analysis of Triamcinolone Acetonide Purity Using LC 300 in Accordance With USP [perkinelmer.com]

Application Note: A Robust Reverse-Phase HPLC Framework for the Analysis of Corticosteroid Impurities

Abstract

This application note provides a comprehensive guide to developing and implementing robust reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the identification and quantification of impurities in corticosteroid active pharmaceutical ingredients (APIs) and finished drug products. We will delve into the scientific principles underpinning method development, offer a detailed, field-tested protocol using Dexamethasone as a model compound, and discuss critical aspects of data interpretation and regulatory compliance. The methodologies described are designed to meet the stringent requirements of regulatory bodies and ensure the safety and efficacy of pharmaceutical products.

Introduction: The Criticality of Impurity Profiling

Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[1] Their complex chemical structures make them susceptible to degradation and the formation of impurities during synthesis, formulation, and storage.[2][3] These impurities, which can include isomers, oxidation products, and other related substances, may lack therapeutic efficacy or, in some cases, be toxic. Therefore, rigorous analytical control is paramount.

Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6] The ICH Q3A(R2) guideline establishes thresholds for these actions based on the maximum daily dose of the drug.[5][7][8] This necessitates the development of highly sensitive and specific analytical methods to ensure that all impurities are adequately controlled within these safety limits. Reverse-phase HPLC with UV or mass spectrometry detection is the gold standard for this purpose.

Principles of Separation in Corticosteroid Analysis

Reverse-phase HPLC is the predominant technique for corticosteroid analysis due to its ability to separate compounds with very similar structures.[1] Corticosteroids are generally bulky, moderately polar molecules, making them well-suited for this chromatographic mode.

-

Stationary Phase Selection: The most common stationary phase is octadecylsilane (C18), which provides sufficient hydrophobicity to retain the parent steroid and its related impurities.[9][10][11][12] The choice of a specific C18 column depends on factors like particle size (smaller particles in UHPLC offer higher efficiency) and end-capping, which minimizes unwanted interactions with residual silanols on the silica surface.[11][12][13] For highly polar corticosteroids, polar-endcapped or "AQ" type phases can offer enhanced retention and alternative selectivity.[14]

-

Mobile Phase Optimization: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][15]

-

Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency. The ratio of organic modifier to water controls the retention time of the analytes.

-

Buffer and pH: A buffer, such as potassium phosphate, is used to maintain a constant pH.[9][13][16] For corticosteroids, a slightly acidic pH (e.g., pH 3.0) is common to ensure the consistent ionization state of acidic or basic functional groups and to achieve sharp peak shapes.[9][13][16]

-

Gradient Elution: Due to the range of polarities between the parent compound and its various impurities (e.g., more polar degradation products vs. less polar ester impurities), a gradient elution is almost always necessary.[11][12][13] This involves increasing the concentration of the organic modifier during the run to elute more strongly retained compounds in a reasonable time.[1]

-

Workflow for Corticosteroid Impurity Analysis

The overall process for analyzing corticosteroid impurities is a systematic workflow designed to ensure accurate and reproducible results.

Caption: High-level workflow for RP-HPLC analysis of corticosteroid impurities.

Detailed Protocol: Dexamethasone and its Organic Impurities (Based on USP Monograph)

This protocol provides a robust method for the determination of Dexamethasone and its specified impurities, such as Betamethasone (a stereoisomer) and Dexamethasone Acetate.[9][10][13]

Reagents and Materials

-

Dexamethasone Reference Standard (RS)

-

Betamethasone RS

-

Dexamethasone Acetate RS

-

Monobasic potassium phosphate

-

Phosphoric acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 3.4 g/L Monobasic potassium phosphate in water, adjust pH to 3.0 with phosphoric acid.[9][10][16] |

| Mobile Phase B | Acetonitrile[9][10][16] |

| Gradient | See Table 2 below |

| Flow Rate | 0.4 mL/min[9] |

| Column Temperature | 35 °C[9] |

| Detection | UV at 240 nm[9][13] |

| Injection Volume | 2-5 µL |

Table 1: HPLC/UHPLC Conditions for Dexamethasone Impurity Analysis.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 75 | 25 |

| 10.0 | 50 | 50 |

| 15.0 | 25 | 75 |

| 15.1 | 75 | 25 |

| 20.0 | 75 | 25 |

Table 2: Example Gradient Elution Program.

Solution Preparation

-

Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

-

System Suitability Solution: Prepare a solution containing approximately 0.3 mg/mL of Dexamethasone RS and 20 µg/mL of Betamethasone RS in diluent.[16] This solution is critical to verify the system's ability to separate the active ingredient from its closely related isomer.

-

Standard Solution (for Impurity Quantification): Prepare a solution containing known concentrations of specified impurities (e.g., 6.0 µg/mL of Betamethasone RS and 12.0 µg/mL of Dexamethasone Acetate RS) in diluent.[16]

-

Sample Solution: Accurately weigh and dissolve the Dexamethasone API or formulated product in the diluent to achieve a final concentration of approximately 4.0 mg/mL.[16] Sonicate if necessary to ensure complete dissolution.

Experimental Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject the System Suitability Solution. Verify that the performance requirements are met (see Table 3). The resolution between the Betamethasone and Dexamethasone peaks must be NLT 1.5.[9][10]

-

Inject the Standard Solution(s) to establish the response factors for the specified impurities.

-

Inject the Sample Solution.

-

After the sequence is complete, flush the column with a high percentage of organic solvent before storing it according to the manufacturer's recommendations.

Data Analysis and Interpretation

System Suitability

System suitability testing is a non-negotiable part of the protocol, ensuring the chromatographic system is performing adequately for the intended analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | NLT 1.5 between critical pairs (e.g., Dexamethasone/Betamethasone) | Ensures baseline separation of closely eluting compounds.[10] |

| Tailing Factor (Tf) | NMT 2.0 for the main peak | Confirms good peak shape and absence of undesirable secondary interactions. |

| Repeatability (%RSD) | NMT 5.0% for impurity standards; NMT 0.73% for assay | Demonstrates the precision of the system for consecutive injections.[10] |

Table 3: Typical System Suitability Requirements.

Impurity Identification and Quantification

-

Identification: Impurities are typically identified by their Relative Retention Time (RRT) compared to the main API peak. Specified impurities are confirmed by comparing their retention times with those of authentic reference standards.

-

Quantification: The amount of each impurity is calculated, often using the principle of area normalization or by direct comparison to a reference standard of the impurity.[16]

For an unspecified impurity, its percentage can be estimated using the response of the main API peak and a relative response factor (RRF), if known. If the RRF is unknown, it is assumed to be 1.0.

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Advanced Techniques and Stability Indicating Methods

Forced Degradation Studies

To ensure a method is "stability-indicating," forced degradation studies are performed.[2][3][17] The drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[17] The HPLC method must then demonstrate that it can separate these newly formed degradation peaks from the parent peak and from each other, proving its specificity.[18]

LC-MS for Impurity Characterization

While UV detection is suitable for quantification, it does not provide structural information. When an unknown impurity is detected above the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[15][19][20] LC-MS provides the mass-to-charge ratio of the impurity, which is crucial for elucidating its chemical structure.[21]

Caption: Interaction of polar vs. non-polar molecules with the stationary phase.

Conclusion